Cas no 1823-54-7 (3-Methyloxetan-2-one)

3-Methyloxetan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Oxetanone, 3-methyl-
- 3-methyloxetan-2-one
- NYBXFCLDEATPCM-UHFFFAOYSA-N
- DTXSID50436759
- 3-Methyloxetan-2-one, AldrichCPR
- 1823-54-7
- alpha-methyl-beta-propiolactone
- AKOS025405279
- 3-Methyloxetan-2-one
-
- MDL: MFCD22055146
- インチ: InChI=1S/C4H6O2/c1-3-2-6-4(3)5/h3H,2H2,1H3
- InChIKey: NYBXFCLDEATPCM-UHFFFAOYSA-N
- ほほえんだ: CC1COC1=O
計算された属性
- せいみつぶんしりょう: 86.03678
- どういたいしつりょう: 86.036779430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 77.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
3-Methyloxetan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M222443-10mg |
3-Methyloxetan-2-one |
1823-54-7 | 10mg |
$ 95.00 | 2022-06-04 | ||
TRC | M222443-50mg |
3-Methyloxetan-2-one |
1823-54-7 | 50mg |
$ 365.00 | 2022-06-04 | ||
TRC | M222443-5mg |
3-Methyloxetan-2-one |
1823-54-7 | 5mg |
$ 70.00 | 2022-06-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168073-1g |
3-Methyloxetan-2-one |
1823-54-7 | 1g |
¥19,733.00 | 2021-05-24 |
3-Methyloxetan-2-one 関連文献
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
3-Methyloxetan-2-oneに関する追加情報
3-Methyl-2-Oxetanone: A Comprehensive Overview
3-Methyl-2-Oxetanone, also known by its CAS number CAS No. 1823-54-7, is a versatile organic compound with significant applications in various industries. This compound, chemically represented as C5H8O, belongs to the class of cyclic ketones and is widely recognized for its role in pharmaceuticals, agrochemicals, and specialty chemicals. The molecule consists of a four-membered oxetane ring with a ketone group at position 2 and a methyl group at position 3, making it structurally unique and functionally diverse.
The synthesis of 3-Methyl-2-Oxetanone is typically achieved through the oxidation of dihydroxyacetone derivatives or via cyclization reactions of suitable alcohols. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. The compound's stability and reactivity make it an ideal precursor for the development of complex molecules in drug discovery and agrochemical formulations.
In the pharmaceutical industry, 3-Methyl-2-Oxetanone serves as an intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the production of antibiotics, anti-inflammatory agents, and antiviral drugs. Its ability to undergo nucleophilic addition reactions facilitates the construction of intricate molecular architectures required for modern therapeutic agents.
The agricultural sector has also benefited from the use of 3-Methyl-2-Oxetanone. It is employed as an intermediate in the synthesis of pesticides and herbicides, contributing to enhanced crop protection and yield optimization. Recent studies have highlighted its role in developing eco-friendly agrochemicals with reduced toxicity profiles, aligning with global sustainability goals.
Beyond its traditional applications, 3-Methyl-2-Oxetanone has found new uses in polymer chemistry. It acts as a building block for synthesizing high-performance polymers and elastomers, which are critical for advanced materials in aerospace, automotive, and electronics industries. The compound's compatibility with various polymerization techniques makes it a valuable asset in material science research.
In terms of physical properties, 3-Methyl-2-Oxetanone exhibits a melting point of approximately 45°C and a boiling point around 110°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate facilitates its use in organic synthesis reactions. The compound is also characterized by its pleasant odor and low toxicity, making it suitable for applications where human exposure is a consideration.
The environmental impact of 3-Methyl-2-Oxetanone has been a focus of recent research efforts. Studies indicate that it biodegrades efficiently under aerobic conditions, minimizing its ecological footprint. This attribute is particularly important for industries striving to adopt greener manufacturing practices.
In conclusion, 3-Methyl-2-Oxetanone, CAS No. 1823-54-7, stands as a pivotal compound in contemporary chemical synthesis. Its diverse applications across pharmaceuticals, agrochemicals, polymers, and specialty chemicals underscore its importance in driving innovation across multiple sectors. With ongoing advancements in synthetic methodologies and green chemistry practices, the future of this compound looks promising as it continues to play a vital role in addressing global challenges in health, agriculture, and materials science.
1823-54-7 (3-Methyloxetan-2-one) 関連製品
- 929973-37-5(2-Chloro-N-{(3,4-Difluorophenyl)CarbamoylMethyl}Acetamide)
- 2111005-83-3(3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine)
- 1067-98-7(Tris(3-chloropropyl) Phosphate)
- 1373029-16-3(tert-Butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate)
- 2920402-46-4(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)
- 1027914-20-0(methyl 4-ethynyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)
- 2228928-06-9(1,5-dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole)
- 58084-26-7(2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione)
- 915908-79-1(Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-)
- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)




